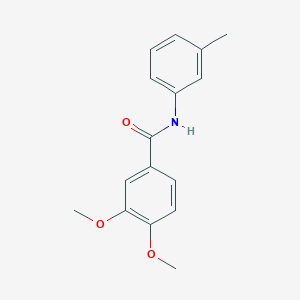

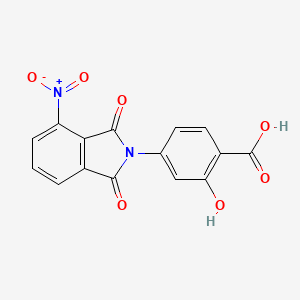

3,4-dimethoxy-N-(3-methylphenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dimethoxy-N-(3-methylphenyl)benzamide is a compound that belongs to the class of organic compounds known as benzamides, which are amides of benzoic acid. Benzamides and their derivatives are of considerable interest due to their diverse pharmacological activities and their applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related benzamide compounds often involves the condensation of benzoic acid derivatives with amine compounds under dehydration conditions. For example, compounds similar to 3,4-dimethoxy-N-(3-methylphenyl)benzamide have been synthesized through reductive cyclization processes using sodium dithionite as a reductive agent in suitable solvents like DMSO (Bhaskar et al., 2019).

Molecular Structure Analysis

X-ray crystallography and DFT (Density Functional Theory) calculations are common methods used to analyze the molecular structure of benzamides. These techniques help determine crystalline structures and molecular geometries, revealing how substituents like dimethoxy groups influence the overall molecular conformation and stability (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions, influenced by their functional groups. The presence of methoxy groups in the compound can affect its reactivity and interaction with other molecules. For instance, research on similar compounds has explored their ability to form hydrogen bonds and undergo ring transformations via Diels-Alder reactions (Kranjc et al., 2011).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, of benzamides can vary significantly depending on the nature and position of substituents on the benzene ring. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties, providing insights into the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties of benzamides, including acidity, basicity, and photostability, are crucial for their applications in material science and pharmaceuticals. Spectroscopic methods like NMR and IR spectroscopy are instrumental in understanding the electronic and structural features that dictate these properties.

For more in-depth analysis and specific data on 3,4-dimethoxy-N-(3-methylphenyl)benzamide, it is recommended to consult research articles and reviews that focus on the synthesis, structural characterization, and application of benzamide derivatives in various fields.

References:

- Demir, S., Çakmak, Ş., Dege, N., Kutuk, H., Odabaşoǧlu, M., & Kepekci, R. A. (2015). A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide: Molecular structural describe, antioxidant activity with use X-ray diffractions and DFT calculations. Journal of Molecular Structure, 1100, 582-591.

- Bhaskar, P., Kumar, V., Tholappanavara Hanumanthappa, S. K., & Banakara Vijaykumar, S. H. (2019). 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. Molbank.

- Kranjc, K., Kočevar, M., & Perdih, F. (2011). Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide. Acta Crystallographica. Section C, Crystal Structure Communications, 67 Pt 6, o201-5.

属性

IUPAC Name |

3,4-dimethoxy-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-5-4-6-13(9-11)17-16(18)12-7-8-14(19-2)15(10-12)20-3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCLJZRDKHESJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660149.png)

![5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660172.png)

![2-allyl-9-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660183.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5660186.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5660194.png)

![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5660211.png)

![1-allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5660215.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5660222.png)

![(3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5660226.png)

![3-{[2-(1-pyrrolidinyl)ethyl]sulfonyl}propanamide](/img/structure/B5660237.png)